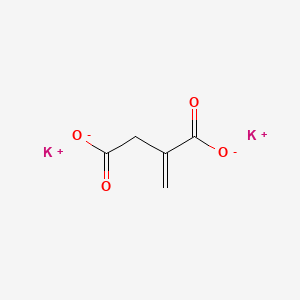
2-Methylenesuccinic acid, potassium salt
Overview
Description
2-Methylenesuccinic acid, also known as itaconic acid (C₅H₆O₄), is an unsaturated dicarboxylic acid with a conjugated methylene group adjacent to two carboxylic acid groups . Its potassium salt, likely the dipotassium form (C₅H₄O₄K₂), is derived by replacing the acidic protons of the carboxylic groups with potassium ions.
Comparison with Similar Compounds
Key Properties of 2-Methylenesuccinic Acid (Acid Form):
- Molecular Formula : C₅H₆O₄
- Molecular Weight : 130.10 g/mol
- Solubility : Highly soluble in water (57.6 mg/mL) and alcohols, with a solubility score of 0.56 (bioavailability) .
- Reactivity : The conjugated double bond enables polymerization (addition/condensation) and esterification, making it valuable in industrial synthesis .
- Production : Industrially produced via fermentation using Aspergillus terreus, yielding ~80 g/L .
Succinic Acid (Butanedioic Acid)
Key Differences:
- CP Applications : More prevalent in CPs (e.g., Li, Ag, and uranyl-based CPs) due to simpler coordination chemistry .
- Industrial Use : Precursor for bioplastics (e.g., PBS) and food additives .
Adipic Acid (Hexanedioic Acid)
Structure : HOOC-(CH₂)₄-COOH (saturated).
Key Differences :
- Chain Length : Longer aliphatic chain (6 carbons) enhances flexibility in polyesters (e.g., Nylon 6,6) .
- CP Applications : Forms 3D frameworks with Mn(II) and Ce(III), showing antiferromagnetic behavior .
- Production : Primarily petrochemical-derived, though bio-based routes are emerging .
Methyl Succinic Acid (2-Methylbutanedioic Acid)
Structure : HOOC-CH(CH₃)-CH₂-COOH (branched, saturated).
Key Differences :
- Steric Effects : Methyl branch hinders polymerization compared to 2-methylenesuccinic acid.
- CP Applications : Forms Li-based CPs via solvent-free synthesis but lacks functional versatility .
Properties
CAS No. |
54617-22-0 |
|---|---|
Molecular Formula |
C5H4K2O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
dipotassium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.2K/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
RBYDCVNTVVKIQT-UHFFFAOYSA-L |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














